3-(4-fluoro-3-methylphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one
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Overview
Description
3-(4-fluoro-3-methylphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorinated phenyl ring, a pyrazole moiety, and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-3-methylphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorinated Phenyl Intermediate: Starting with a fluorinated benzene derivative, such as 4-fluoro-3-methylbenzene, undergoes electrophilic substitution reactions to introduce functional groups.
Pyrazole Formation: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Piperidine Ring Formation: The piperidine ring is often formed through reductive amination or other cyclization reactions involving amines and carbonyl compounds.
Final Coupling: The final step involves coupling the fluorinated phenyl intermediate with the pyrazole-piperidine moiety under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorinated phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Polymers: Use in the synthesis of specialty polymers with desired properties.
Mechanism of Action
The mechanism of action of 3-(4-fluoro-3-methylphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by:
Inhibition: Binding to and inhibiting the activity of enzymes.
Activation: Binding to receptors and activating signaling pathways.
Modulation: Modulating the activity of ion channels or transporters.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-1-[2-(1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one
- 3-(4-methylphenyl)-1-[2-(1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one
- 3-(4-chloro-3-methylphenyl)-1-[2-(1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one
Uniqueness
The uniqueness of 3-(4-fluoro-3-methylphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c1-14-13-15(6-8-16(14)20)7-9-19(24)23-12-4-3-5-18(23)17-10-11-21-22(17)2/h6,8,10-11,13,18H,3-5,7,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIGYFJESSNXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CCCCC2C3=CC=NN3C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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